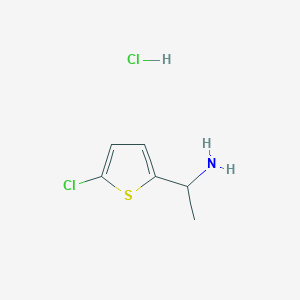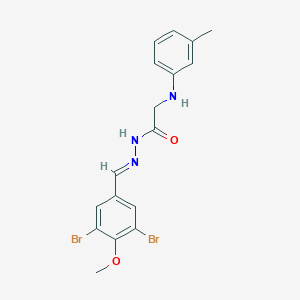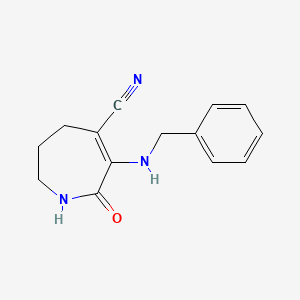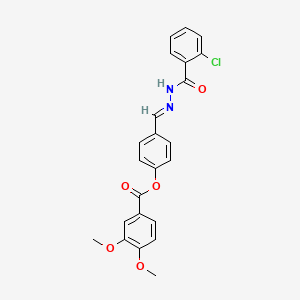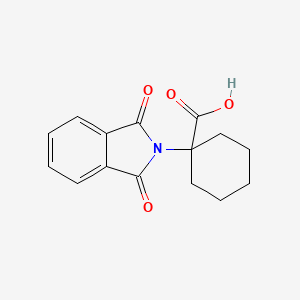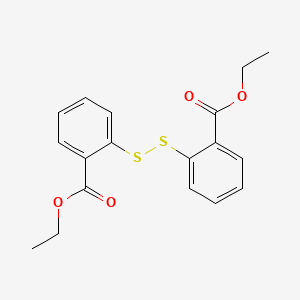
N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a chloroethyl group, and a methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is functionalized to introduce the naphthalenemethylamine group.
Methoxyethylation: The methoxyethyl group is introduced via an etherification reaction using 2-methoxyethanol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted amines or thiols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The naphthalene ring may interact with hydrophobic pockets in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
- N-(2-Chloroethyl)-N-(2-hydroxyethyl)-1-naphthalenemethylamine hydrochloride
- N-(2-Bromoethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride
- N-(2-Chloroethyl)-N-(2-methoxyethyl)-2-naphthalenemethylamine hydrochloride
Uniqueness
N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloroethyl and methoxyethyl groups allows for diverse chemical modifications and interactions with biological targets.
特性
分子式 |
C16H21Cl2NO |
|---|---|
分子量 |
314.2 g/mol |
IUPAC名 |
N-(2-chloroethyl)-2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H20ClNO.ClH/c1-19-12-11-18(10-9-17)13-15-7-4-6-14-5-2-3-8-16(14)15;/h2-8H,9-13H2,1H3;1H |
InChIキー |
AFEBWLWDDSPOGS-UHFFFAOYSA-N |
正規SMILES |
COCCN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



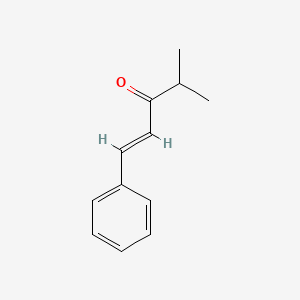
![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)

![2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B11997995.png)
